molecular formula C10H9NO2 B1301004 Methyl 2-(2-cyanophenyl)acetate CAS No. 20921-96-4

Methyl 2-(2-cyanophenyl)acetate

Cat. No. B1301004
CAS RN: 20921-96-4
M. Wt: 175.18 g/mol
InChI Key: MBLNSABLVSWAKD-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanophenyl)acetate is a chemical compound that is part of the cyanoacetate family, which is known for its nitrile group attached to an acetate ester. While the provided papers do not directly discuss methyl 2-(2-cyanophenyl)acetate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand methyl 2-(2-cyanophenyl)acetate.

Synthesis Analysis

The synthesis of related cyanoacetate compounds involves various chemical reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which proceeds without racemization and under mild conditions . Similarly, the synthesis of 2-cyano-2-(3′-chloro-2′-nitrobenzenyl) methyl acetate involves diazotization, substitution, and condensation reactions . These methods highlight the versatility of cyanoacetate derivatives in organic synthesis and their potential utility in the synthesis of methyl 2-(2-cyanophenyl)acetate.

Molecular Structure Analysis

The molecular structure of cyanoacetate derivatives can be complex, as demonstrated by the crystal structure analysis of various compounds. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate shows intramolecular hydrogen bonding, which is a common feature in cyanoacetate compounds . The structure of 2-isocyano-4-methylphenyl diphenylacetate reveals a C≡N bond length of 1.164 Å, indicating the presence of a triple bond characteristic of the isocyanide group . These structural analyses provide insights into the potential molecular geometry and bonding patterns of methyl 2-(2-cyanophenyl)acetate.

Chemical Reactions Analysis

Cyanoacetate compounds participate in various chemical reactions. The synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate involves a condensation reaction . Additionally, the synthesis of hydroxamic acids from carboxylic acids using a cyanoacetate derivative demonstrates the compound's reactivity in creating functional groups such as hydroxamic acids . These reactions are indicative of the reactivity of the cyano and ester groups in methyl 2-(2-cyanophenyl)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetate compounds can be inferred from solubility studies and thermodynamic properties. The solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures and its temperature dependence provide insights into the solubility behavior of similar cyanoacetate compounds . The crystal structure and spectroscopic features of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, along with its Hirshfeld surfaces, offer information on intermolecular interactions and molecular conformations . These studies are relevant for understanding the behavior of methyl 2-(2-cyanophenyl)acetate in various solvents and under different conditions.

Scientific Research Applications

Enzyme Catalysis

Methyl 2-(2-cyanophenyl)acetate has been studied in the context of enzyme catalysis. For instance, per-O-methylated cyclodextrins containing a single 2-O-(2-acetate), among others, were investigated for their glycosidase activity. These studies found that such compounds can direct substrate binding from the secondary face, leading to better catalysis (Fenger & Bols, 2010).

Synthesis of Pharmaceutical Intermediates

Methyl 2-(2-cyanophenyl)acetate plays a role in the synthesis of pharmaceutical intermediates. For example, it can be prepared in high yield by treating methyl 2-cyano-2-(3-tetra-hydrothienylidene)acetate with sulfuryl chloride and subsequently hydrolyzed to 3-thienylmalonic acid, a valuable pharmaceutical intermediate (Raynolds, 1984).

Organic Chemistry Education

In educational settings, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which can be synthesized from 2-bromothiophene using methyl 2-(2-cyanophenyl)acetate, has been incorporated into undergraduate organic chemistry experiments. This approach enhances students' interest and skills in scientific research (Min, 2015).

Anticancer Activity

A study on 2-(2-cyanophenyl)-N-phenylacetamide derivatives synthesized from methyl 2-(2-cyanophenyl)acetate revealed significant in vitro anticancer activity against various cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment (Konidena et al., 2018).

Solubility and Mixing Properties

Research on 2-Cyano-4′-methylbiphenyl, closely related to methyl 2-(2-cyanophenyl)acetate, explored its solubility and mixing properties in various solvents. This information is critical for optimizing production processes in chemical industries (Zhou et al., 2016).

Novel Polycondensed Heterocycle Formation

Methyl 2-(2-cyanophenyl)acetate was involved in the synthesis of a new polycondensed heterocycle, achieved through a Mn(III)-mediated cascade reaction. This process demonstrates its utility in creating complex organic structures (Calestani et al., 2001).

Crystal Structure Analysis

The compound has been used in studies concerning crystal structures, such as the synthesis and characterization of 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing insights into molecular interactions and conformations (Yaman et al., 2019).

Safety And Hazards

“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.

properties

IUPAC Name

methyl 2-(2-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLNSABLVSWAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363742
Record name Methyl (2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-cyanophenyl)acetate

CAS RN

20921-96-4
Record name Methyl (2-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(2-cyanophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of copper (I) cyanide (1.2 eq) in dimethylformamide (2.1 M) at room temperature was added slowly a solution of 2a in dimethylformamide (8.7 M). The reaction was heated to reflux overnight then cooled to room temperature. A solution of iron (III) chloride (1.2 eq) in H2O (0.3 M) was added slowly to the vigorously stirred solution. The resulting solution was extracted with ethyl acetate (3×). The organic phases were combined then washed with brine (1×), dried over sodium sulfate, filtered, concentrated in vacuo and purified by flash chromatography (15% ethyl acetate/hexanes) to afford the product as a clear oil. (70%) 1H NMR (300 MHz, CDCl3) δ 6.09 (m, 1H), 5.98 (m, 1H), 5.79 (m, 2H), 2.29 (s, 2H), 2.11 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LNS Konidena, SK Boda, SK Chettu, K Sorra… - Research on Chemical …, 2018 - Springer
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives 3(au) were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine …
Number of citations: 2 link.springer.com
D Kim, H Yoo, MH Park, Y Kim… - Asian Journal of …, 2021 - Wiley Online Library
To overcome limitations of the directing group in IrCp* catalysis for C−H functionalization, we developed a directing group transformation strategy that was applied after obtaining the …
Number of citations: 1 onlinelibrary.wiley.com

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